molecular formula C17H20N2O4S B5410294 N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5410294
M. Wt: 348.4 g/mol
InChI Key: LBHRWFVNHRGJJL-UHFFFAOYSA-N
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Description

“N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide” is a complex organic compound. It contains an ethoxyphenyl group, a sulfonyl group, an amino group, and a methylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfonyl group (SO2) and the ethoxyphenyl group (C6H5OCH2CH3) are likely to have significant impacts on the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The sulfonyl group could potentially undergo reactions with nucleophiles, and the ethoxyphenyl group could be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility and reactivity .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide” would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-9-11-17(12-10-16)24(21,22)18-14-5-7-15(8-6-14)19(3)13(2)20/h5-12,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHRWFVNHRGJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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